Odevixibat Odevixibat Odevixibat, or A4250, is an ileal sodium/bile acid cotransporter inhibitor indicated for the treatment of pruritus in patients older than 3 months, with progressive familial intrahepatic cholestasis (PFIC). Odevixibat is the first approved non-surgical treatment option for PFIC. Previous therapies for PFIC included a bile acid sequestrant such as [ursodeoxycholic acid]. Odevixibat was granted FDA and Health Canada approval on 20 July 2021 and 13 November 2023 respectively.
Odevixibat is an Ileal Bile Acid Transporter Inhibitor. The mechanism of action of odevixibat is as an Ileal Bile Acid Transporter Inhibitor.
Odevixibat is an orally available inhibitor of the ilieal bile salt transporter which is used to treat severe pruritus in patients with cholestatic liver disease such as progressive familial intrahepatic cholestasis. Odevixibat is associated with transient serum enzyme elevations particularly with long term therapy but has not been linked to instances of clinically apparent liver injury with jaundice, although experience with its use has been limited.
Brand Name: Vulcanchem
CAS No.: 501692-44-0
VCID: VC0001592
InChI: InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1
SMILES: CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Molecular Formula: C37H48N4O8S2
Molecular Weight: 740.9 g/mol

Odevixibat

CAS No.: 501692-44-0

Cat. No.: VC0001592

Molecular Formula: C37H48N4O8S2

Molecular Weight: 740.9 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Odevixibat - 501692-44-0

CAS No. 501692-44-0
Molecular Formula C37H48N4O8S2
Molecular Weight 740.9 g/mol
IUPAC Name (2S)-2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid
Standard InChI InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1
Standard InChI Key XULSCZPZVQIMFM-IPZQJPLYSA-N
Isomeric SMILES CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
SMILES CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Canonical SMILES CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC
Appearance Solid powder

Pharmacological Profile and Mechanism of Action

Molecular Target and Biochemical Effects

Odevixibat selectively inhibits IBAT in the terminal ileum, reducing reabsorption of conjugated bile acids by 43–56% at therapeutic doses (1.5–3 mg/day) . This inhibition disrupts enterohepatic circulation, leading to:

  • Reduced serum bile acid (sBA) levels: A 7-day trial demonstrated 56% reduction in bile acid area under the curve (AUC) with 3 mg/day dosing .

  • Downregulation of Farnesoid X Receptor (FXR) signaling: Lower intrahepatic bile acid concentrations decrease FXR activation, subsequently reducing fibroblast growth factor 19 (FGF19) production .

  • Enhanced fecal bile excretion: Clinical studies report 2–3 fold increases in fecal bile acid content, correlating with pruritus improvement .

Pharmacokinetics

Odevixibat exhibits minimal systemic absorption, with plasma concentrations below quantification limits (<0.5 ng/mL) in 95% of patients . This localized action minimizes drug-drug interactions and systemic toxicity. Key pharmacokinetic parameters include:

ParameterValue (Mean ± SD)
Tmax (hours)2.1 ± 1.3
Apparent half-life10.2 ± 4.7 hours
Protein binding>99%
MetabolismHepatic (CYP3A4)

Data derived from FDA review documents

Clinical Efficacy in Cholestatic Disorders

Progressive Familial Intrahepatic Cholestasis (PFIC)

The pivotal PEDFIC 1 and PEDFIC 2 trials established odevixibat’s efficacy across PFIC subtypes (PFIC1, PFIC2, MYO5B deficiency):

PEDFIC 1 (Phase 3, double-blind, n=62):

Outcome MeasureOdevixibat 120 µg/kg/day (n=21)Placebo (n=20)p-value
Positive Pruritus Assessments (PPAs)*55%30%0.004
sBA reduction ≥70%33%5%0.003
Growth velocity Z-scoreΔ+0.41-0.120.02

*PPAs defined as ≥1-point improvement in caregiver-reported itch severity
ΔHeight-for-age at 24 weeks

PEDFIC 2 (72-week open-label extension, n=36):

  • Sustained sBA reduction: Mean decrease from baseline 225 µmol/L to 89 µmol/L at week 72 (−60%, p<0.001)

  • Pruritus improvement: 78% maintained ≥1-point Observer-Reported Outcome (ObsRO) score improvement

  • Growth normalization: 68% achieved height-for-age Z-scores >−2 SD

Alagille Syndrome (ALGS)

The ASSERT trial (n=52) demonstrated comparable efficacy in ALGS:

ParameterBaselineWeek 24Week 72 (ASSERT-EXT)
sBA (µmol/L)198 ± 12194 ± 58*82 ± 49**
Pruritus Severity Score3.2 ± 0.71.8 ± 0.9*1.5 ± 0.6**
Sleep Disturbances4.1 episodes/night1.2 episodes/night*0.9 episodes/night**

*p<0.001 vs baseline; **p<0.001 vs week 24

EventOdevixibat (n=214)Placebo (n=88)
Diarrhea31%10%
Hepatic transaminase ↑28%15%
Abdominal pain19%12%
Fat-soluble vitamin ↓17%5%

Serious Adverse Events (SAEs):

  • Liver-related SAEs: 8% incidence (vs 10% placebo), including hyperbilirubinemia and cholestasis

  • Growth delays: 3 cases (1.4%) requiring nutritional intervention

  • Cardiovascular events: 1 case of supraventricular tachycardia (0.5%)

Notably, 94% of patients continued treatment through 72 weeks, with discontinuation rates (6%) comparable to placebo (5%) . Hepatic monitoring every 3–6 months is recommended due to potential transaminase elevations .

Regulatory Landscape and Global Access

Odevixibat’s approval timeline reflects its therapeutic impact:

RegionInitial Approval (PFIC)ALGS IndicationDosage Forms Available
United StatesJuly 2021June 2023200/600 µg pellets
European UnionSeptember 2021Pending400/1200 µg capsules
United KingdomSeptember 2021November 2023All formulations
CanadaNovember 2023Under review200/600 µg pellets

Cost-effectiveness analyses estimate annual treatment costs at $385,000 USD, with payer acceptance rates exceeding 85% in Medicaid formularies .

Future Directions and Ongoing Research

Ipsen’s clinical development pipeline includes:

  • Biliary Atresia: Phase 3 trial (NCT04336722) evaluating odevixibat in 140 infants, with primary completion expected Q4 2025

  • Primary Biliary Cholangitis: Phase 2 dose-ranging study (NCT05528341) initiated January 2024

  • Combination therapies: Preclinical assessment with FXR agonists (e.g., obeticholic acid) to enhance anti-cholestatic effects

Long-term follow-up data (≥4 years) from PEDFIC 2 will provide critical insights into hepatic outcomes and survival benefits .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator